4(3H)-Quinazolinone, 3-(1-((1,1'-biphenyl)-4-ylcarbonyl)ethenyl)-
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Overview
Description
4(3H)-Quinazolinone, 3-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method is the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 3-(1-phenyl-2-propenyl)-
- 4(3H)-Quinazolinone, 3-(1-(4-methylphenyl)-2-propenyl)-
- 4(3H)-Quinazolinone, 3-(1-(4-chlorophenyl)-2-propenyl)-
Uniqueness
Compared to similar compounds, 4(3H)-Quinazolinone, 3-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- stands out due to the presence of the 1,1’-biphenyl-4-ylcarbonyl group, which imparts unique steric and electronic properties. This structural feature enhances its potential interactions with biological targets and its stability, making it a promising candidate for further research and development .
Properties
CAS No. |
108664-31-9 |
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Molecular Formula |
C23H16N2O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenylphenyl)prop-1-en-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C23H16N2O2/c1-16(25-15-24-21-10-6-5-9-20(21)23(25)27)22(26)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H2 |
InChI Key |
XMGUPWMIYBAPSK-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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